6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE
Overview
Description
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a mercapto group, a triazole ring, and a pyridazinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzodioxin moiety and the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions, affecting enzymatic functions, while the benzodioxin moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with a similar aromatic structure but different functional groups.
Interstitial compounds: Compounds formed when small atoms like hydrogen, nitrogen, or carbon are trapped inside the crystal lattices of metals.
Uniqueness
6-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-3(2H)-PYRIDAZINONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c20-12-4-2-9(15-16-12)13-17-18-14(23)19(13)8-1-3-10-11(7-8)22-6-5-21-10/h1-4,7H,5-6H2,(H,16,20)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEOBBJTAWKKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=NNC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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